2-Isopropenyl-4-methyl-3-nitro-pyridine
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Overview
Description
2-Isopropenyl-4-methyl-3-nitro-pyridine is a heterocyclic aromatic compound with the molecular formula C₉H₁₀N₂O₂ It is characterized by the presence of a nitro group at the third position, a methyl group at the fourth position, and an isopropenyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropenyl-4-methyl-3-nitro-pyridine can be achieved through several methods. One common approach involves the nitration of 2-isopropenyl-4-methyl-pyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the use of 2-isopropenyl-4-methyl-pyridine as a starting material, which undergoes a nitration reaction with nitrogen dioxide in an organic solvent. This method offers good yields and regioselectivity for the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the starting material is continuously fed into a reactor containing the nitrating agent. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Isopropenyl-4-methyl-3-nitro-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isopropenyl-4-methyl-3-nitro-pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Isopropenyl-4-methyl-3-nitro-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropenyl and methyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Isopropenyl-4-methyl-pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-3-nitro-pyridine: Lacks the isopropenyl group, affecting its binding properties and reactivity.
2-Isopropenyl-3-nitro-pyridine: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Isopropenyl-4-methyl-3-nitro-pyridine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the isopropenyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1269438-44-9 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-methyl-3-nitro-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H10N2O2/c1-6(2)8-9(11(12)13)7(3)4-5-10-8/h4-5H,1H2,2-3H3 |
InChI Key |
NTLCFVKVWHICEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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